molecular formula C14H18BF3O3S B2452032 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane CAS No. 2304631-69-2

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2452032
CAS No.: 2304631-69-2
M. Wt: 334.16
InChI Key: KNYJTQMCRLEKHS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and applications. It is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a cyclic structure. This compound is particularly notable for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a trifluoroethanesulfinyl-substituted phenyl compound. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include boronic acids, borohydrides, and substituted dioxaborolanes, which have applications in organic synthesis and materials science .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethanesulfinyl group, which enhances its reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfinyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJTQMCRLEKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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